5-Bromo-3-methyl-1h-indole

Catalog No.
S664995
CAS No.
10075-48-6
M.F
C9H8BrN
M. Wt
210.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-methyl-1h-indole

CAS Number

10075-48-6

Product Name

5-Bromo-3-methyl-1h-indole

IUPAC Name

5-bromo-3-methyl-1H-indole

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

InChI

InChI=1S/C9H8BrN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3

InChI Key

GDQXDVJFMLNXHX-UHFFFAOYSA-N

SMILES

CC1=CNC2=C1C=C(C=C2)Br

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)Br

Synthesis and Characterization:

-Bromo-3-methyl-1H-indole is a heterocyclic aromatic compound with potential applications in various fields. Researchers have explored different methods for its synthesis, including:

  • Fischer indole synthesis: This classic method involves the condensation of a phenylhydrazine derivative with a ketone or aldehyde.
  • Suzuki-Miyaura coupling: This method utilizes a palladium catalyst to couple a bromoindole with an organoboron compound, allowing for the introduction of various substituents at specific positions.

Researchers have also characterized the physical and chemical properties of 5-Bromo-3-methyl-1H-indole. These include:

  • Melting point: 78-82 °C
  • Molecular weight: 210.07 g/mol
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol

Potential Applications:

Research suggests that 5-Bromo-3-methyl-1H-indole may have potential applications in various areas:

  • Medicinal chemistry: Studies have explored its potential as a precursor for the synthesis of novel bioactive molecules with diverse therapeutic applications, including antitumor, anti-inflammatory, and antibacterial activities.
  • Material science: The unique properties of 5-Bromo-3-methyl-1H-indole, such as its fluorescence and conductivity, hold promise for development in various materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
  • Organic synthesis: 5-Bromo-3-methyl-1H-indole can serve as a valuable building block for the synthesis of more complex organic molecules due to the presence of the reactive bromine group, which allows for further functionalization through various coupling reactions.

5-Bromo-3-methyl-1H-indole has the molecular formula C9H8BrN and a molecular weight of approximately 218.07 g/mol. This compound features a bromine atom at the 5-position and a methyl group at the 3-position of the indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of these functional groups contributes to its unique chemical properties and biological activities.

Typical of indole derivatives. Key reactions include:

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles, facilitating the synthesis of more complex molecules.
  • Nucleophilic Substitution: The indole nitrogen can act as a nucleophile, allowing for the formation of new carbon-nitrogen bonds.
  • Cyclization Reactions: This compound can undergo cyclization to form fused heterocycles, which are valuable in medicinal chemistry.

These reactions are essential for modifying the compound to enhance its biological activity or to develop new derivatives for research purposes .

5-Bromo-3-methyl-1H-indole exhibits notable biological activities. It has been studied for its potential anti-cancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Additionally, it shows promise as an antimicrobial agent against various pathogens. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies .

The synthesis of 5-Bromo-3-methyl-1H-indole can be achieved through several methods:

  • Direct Bromination: Starting from 3-methylindole, bromination can be performed using bromine or N-bromosuccinimide in suitable solvents.
  • Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the formation of 5-bromo derivatives from other indole precursors.
  • Multistep Synthesis: More complex routes may involve multiple steps, including protection-deprotection strategies and functional group interconversions to achieve high yields and purity .

5-Bromo-3-methyl-1H-indole finds applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting cancer and infectious diseases.
  • Chemical Biology: In studies involving indole derivatives that modulate biological pathways.
  • Material Science: Potential use in organic electronics or as a dye due to its unique electronic properties.

The versatility of this compound makes it valuable across multiple scientific disciplines .

Studies on the interactions of 5-Bromo-3-methyl-1H-indole with biological macromolecules have revealed insights into its mechanism of action. It is known to bind to specific receptors or enzymes, influencing cellular pathways related to apoptosis and cell proliferation. These interactions are critical for understanding how modifications to the compound might enhance its efficacy or reduce toxicity .

Several compounds share structural similarities with 5-Bromo-3-methyl-1H-indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
5-Chloro-3-methyl-1H-indoleChlorine instead of bromineDifferent reactivity profile due to chlorine
5-Iodo-3-methyl-1H-indoleIodine atom at the 5-positionIncreased lipophilicity and potential bioactivity
3-MethylindoleLacks halogen substitutionServes as a precursor for halogenated derivatives
6-BromoindoleBromine at the 6-positionDifferent biological activity compared to 5-brominated analogs

The uniqueness of 5-Bromo-3-methyl-1H-indole lies in its specific bromination pattern and methyl substitution, which influence its reactivity and biological properties compared to these similar compounds .

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

10075-48-6

Dates

Last modified: 08-15-2023

Explore Compound Types